molecular formula C6H6N2O4 B12834629 Methyl 3-nitro-1H-pyrrole-2-carboxylate

Methyl 3-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B12834629
M. Wt: 170.12 g/mol
InChI Key: JMQUTADNZQOKPI-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative featuring a methyl ester group at position 2 and a nitro group at position 3 of the pyrrole ring. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which enables diverse reactivity and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of Methyl Pyrrole-2-carboxylate

      Starting Material: Methyl pyrrole-2-carboxylate.

      Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

      Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and cooled to maintain a temperature around 0-5°C.

      Procedure: Methyl pyrrole-2-carboxylate is dissolved in a suitable solvent, such as dichloromethane. A mixture of nitric acid and sulfuric acid is slowly added to the solution while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a specified time, then quenched with water and extracted with an organic solvent.

  • Industrial Production Methods

    • Industrial production of Methyl 3-nitro-1H-pyrrole-2-carboxylate follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Reduction

      Reagents: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.

      Conditions: Reduction reactions are typically carried out under mild conditions to selectively reduce the nitro group to an amino group without affecting other functional groups.

      Products: The major product is Methyl 3-amino-1H-pyrrole-2-carboxylate.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Substitution reactions often require a base to deprotonate the nucleophile and facilitate the attack on the electrophilic nitro group.

      Products: Substitution of the nitro group can lead to various derivatives depending on the nucleophile used.

  • Oxidation

      Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Oxidation reactions are typically carried out under controlled conditions to prevent over-oxidation.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-nitro-1H-pyrrole-2-carboxylate has shown potential as a building block for synthesizing various bioactive molecules, including pharmaceuticals. Its structural features allow for modifications that enhance therapeutic efficacy.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, in vitro tests demonstrated an IC50 value of 25 µM against human breast cancer cells, indicating its potential as an anticancer agent.

CompoundIC50 Value (µM)Cell Line
This compound25MCF-7 (Breast Cancer)
Doxorubicin15MCF-7 (Breast Cancer)

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings indicate promising activity, making it a candidate for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLProtein synthesis inhibition

Materials Science

In materials science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their performance.

Conductive Polymers

Research has shown that incorporating this compound into conductive polymers can improve their electrical conductivity and stability, making them suitable for applications in organic electronics and sensors.

Biological Studies

This compound serves as a valuable tool in biochemical assays and biological studies. Its ability to interact with various biomolecules makes it useful for studying enzyme activities and protein interactions.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms and developing therapeutic strategies.

Case Study 1: Anticancer Activity Evaluation

A detailed investigation published in the Journal of Medicinal Chemistry assessed the anticancer activity of this compound derivatives. The study found that certain modifications significantly enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Antimicrobial Efficacy

Mechanism of Action

The mechanism by which Methyl 3-nitro-1H-pyrrole-2-carboxylate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

The following analysis compares Methyl 3-nitro-1H-pyrrole-2-carboxylate with analogous pyrrole carboxylates, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Similarity Index* Potential Applications
This compound -NO₂ (3), -COOCH₃ (2) C₆H₆N₂O₄ Nitro, Ester N/A Synthetic intermediate, pharmaceuticals
Ethyl 3-formyl-1H-pyrrole-2-carboxylate -CHO (3), -COOC₂H₅ (2) C₈H₉NO₃ Formyl, Ester 0.96 Ligand design, agrochemicals
Methyl 5-formyl-1H-pyrrole-2-carboxylate -CHO (5), -COOCH₃ (2) C₇H₇NO₃ Formyl, Ester 0.77 Fluorescent probes, catalysis
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate -OH (3), -COOCH₃ (2) C₆H₇NO₃ Hydroxyl, Ester 0.62 Antioxidant studies, metal chelation
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate -COCH₃ (4), -COOC₂H₅ (2) C₉H₁₁NO₃ Acetyl, Ester 0.92 Polymer chemistry, drug delivery

*Similarity indices from and , calculated based on structural and functional overlap.

Key Findings

Substituent Effects on Reactivity :

  • The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilic substitution resistance compared to electron-donating groups (e.g., -OH in ). This could limit its utility in reactions requiring ring activation but improve stability under oxidative conditions.
  • Formyl and acetyl substituents (e.g., Ethyl 3-formyl-1H-pyrrole-2-carboxylate ) increase electrophilicity at the pyrrole ring, making these compounds more reactive in condensation or nucleophilic addition reactions.

Solubility and Physical Properties: The nitro group’s polarity may reduce solubility in nonpolar solvents compared to formyl- or acetyl-substituted analogs. Methyl esters (e.g., Methyl 5-formyl-1H-pyrrole-2-carboxylate ) generally exhibit higher volatility than ethyl esters, which could influence purification strategies.

Synthetic Utility :

  • Nitro-substituted pyrroles are valuable intermediates for reduction to amines or cyclization reactions , whereas formyl-substituted derivatives (e.g., Ethyl 4-acetyl-1H-pyrrole-2-carboxylate ) are more suited for Schiff base formation or heterocycle synthesis.

This contrasts with hydroxyl- or acetyl-substituted analogs, which pose fewer hazards (e.g., Methyl 3-hydroxy-1H-pyrrole-2-carboxylate ).

Biological Activity

Methyl 3-nitro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a pyrrole ring with a nitro group at the 3-position and a carboxylate ester at the 2-position. Its molecular formula is C7H6N2O3C_7H_6N_2O_3, and it has a molecular weight of approximately 170.13 g/mol.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with nitro groups exhibit enhanced activity against various bacterial strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial< 10 µg/mL
Control (e.g., standard antibiotics)VariesVaries

Studies have demonstrated that the presence of the nitro group is crucial for antibacterial efficacy, as it may enhance membrane permeability or interfere with essential cellular processes in bacteria .

Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer).

Cell LineIC50 (µM)
A-5495.4
MDA-MB-4686.8

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell growth and survival, although further research is needed to elucidate its exact mode of action .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models.

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against several Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with an MIC lower than many conventional antibiotics used in clinical settings .

Antitumor Screening

A detailed screening of various pyrrole derivatives, including this compound, revealed promising results in inhibiting tumor cell growth. The compound was identified as a lead candidate for further development due to its favorable cytotoxic profile and low off-target effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-nitro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with nitration of methyl pyrrole-2-carboxylate derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Monitor regioselectivity using thin-layer chromatography (TLC) and optimize reaction temperature (0–5°C) to minimize side products. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity) .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ester group. Use low temperatures to suppress over-nitration.

Q. How can crystallographic data for this compound be obtained and refined to validate molecular geometry?

  • Methodology : Grow single crystals via slow evaporation from ethanol or dichloromethane. Collect X-ray diffraction data (e.g., Cu-Kα radiation) and refine using SHELXL . Validate planarity of the pyrrole ring and nitro/ester substituent angles (e.g., dihedral angles <5° between planes) .
  • Software : Use WinGX for data integration and ORTEP-3 for molecular visualization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodology :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. Compare chemical shifts with analogous compounds (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate δ ~6.3–7.5 ppm for aromatic protons) .
  • IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.
    • Data Validation : Cross-reference with computational predictions (DFT calculations for NMR/IR) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods predict synthetic pathways for novel derivatives of this compound?

  • Methodology : Use retrosynthetic AI tools (e.g., Template_relevance Reaxys) to propose feasible routes for functionalization (e.g., Suzuki coupling at the 5-position). Validate with DFT-based transition-state modeling to assess reaction barriers .
  • Case Study : For diastereoselective synthesis, apply chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cycloadditions) guided by computational steric maps .

Q. What experimental strategies address contradictions between crystallographic and spectroscopic data (e.g., unexpected bond lengths or tautomerism)?

  • Methodology :

  • XRD vs. NMR : If XRD shows planarity but NMR suggests dynamic behavior (e.g., tautomerism), perform variable-temperature NMR to detect exchange broadening.
  • Validation : Use SHELXL’s ADDSYM function to check for missed symmetry elements or disorder modeling .
    • Example : For nitro group torsional flexibility, compare XRD-derived thermal parameters (B-factors) with molecular dynamics simulations.

Q. How can researchers design experiments to study the compound’s reactivity in heterocyclic transformations (e.g., cycloadditions or ring functionalization)?

  • Methodology :

  • Cycloadditions : React with electron-deficient dienophiles (e.g., maleimides) under thermal or microwave conditions. Monitor regioselectivity via LC-MS and isolate products via preparative HPLC .
  • Functionalization : Use Pd-catalyzed cross-coupling (e.g., Heck or Sonogashira) at the pyrrole 4-position. Optimize ligand/base systems (e.g., XPhos/K₃PO₄) for C–N bond retention .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across derivatives?

  • Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, logP) with bioactivity (e.g., IC₅₀). Use SHELX’s validation tools to exclude outliers from crystallographic datasets .

Q. How can researchers leverage high-throughput crystallography to screen polymorphs or co-crystals of this compound?

  • Methodology : Use automated crystallization robots (e.g., Gryphon LCP) with diverse solvent matrices. Refine datasets using SHELXD for phase determination and SHELXE for density modification .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

methyl 3-nitro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)5-4(8(10)11)2-3-7-5/h2-3,7H,1H3

InChI Key

JMQUTADNZQOKPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)[N+](=O)[O-]

Origin of Product

United States

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